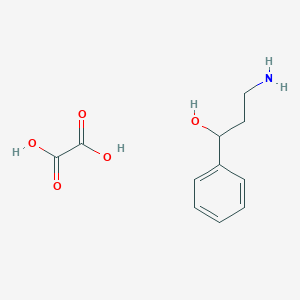

3-Amino-1-phenylpropan-1-ol oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 . It is used for research purposes . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes .

Physical And Chemical Properties Analysis

3-Amino-1-phenylpropan-1-ol oxalate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Asymmetric Synthesis

One significant application of 3-Amino-1-phenylpropan-1-ol derivatives is in the enzymatic resolution process, which is a critical step in the asymmetric synthesis of compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol showcases its importance in obtaining valuable intermediates for pharmaceutical synthesis with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

Phenylpropanoids in Plants

Phenylpropanoids, derived from phenylalanine, play a vital role in plant development, defense mechanisms, and human health. Research on the structure, function, and biosynthetic pathways of phenylpropanoids highlights the diverse biological activities of these compounds. The regulation of phenylpropanoid biosynthesis involves complex mechanisms, including the role of miR828 and R2R3-MYBs, which are critical for understanding plant biochemistry and potential applications in enhancing crop resilience and nutritional value (Deng & Lu, 2017).

Catalytic Enantioselective Reduction

The development of catalytic processes for the enantioselective reduction of β-amino ketones to produce chiral intermediates for antidepressants underlines another application. Mutations in carbonyl reductase enzymes have been engineered to improve the yield and enantiomeric excess of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, highlighting the intersection of biotechnology and chemical synthesis for therapeutic development (Zhang et al., 2015).

Polyamine Metabolism and Cellular Growth

Investigations into the effect of 1-amino-oxy-3-aminopropane on polyamine metabolism provide insights into cellular growth mechanisms, particularly in the context of inhibiting polyamine-biosynthetic enzymes. Such studies are essential for understanding cellular regulation and potential therapeutic targets for diseases characterized by uncontrolled cell proliferation (Poulin, Secrist, & Pegg, 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-1-phenylpropan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSHWIDUCMPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylpropan-1-ol oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)

![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)

![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)